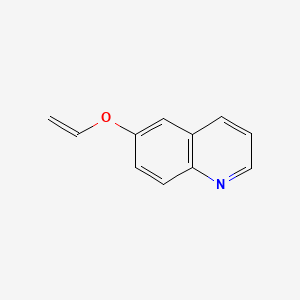
(R)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline is a chiral isoquinoline derivative Isoquinolines are a class of heterocyclic aromatic organic compounds that are structurally related to quinoline
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline typically involves the reduction of isoquinoline derivatives. One common method is the asymmetric hydrogenation of 4-isopropyl-3,4-dihydroisoquinoline using a chiral catalyst. This reaction is carried out under high pressure of hydrogen gas and in the presence of a chiral rhodium or ruthenium catalyst, which ensures the formation of the ®-enantiomer.
Industrial Production Methods
Industrial production of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline may involve similar asymmetric hydrogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification methods such as crystallization or chromatography.
化学反応の分析
Types of Reactions
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form the corresponding isoquinoline derivative.
Reduction: Further reduction can lead to the formation of fully saturated tetrahydroisoquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst are typical.
Major Products
Oxidation: The major product is the corresponding isoquinoline derivative.
Reduction: The major product is the fully saturated tetrahydroisoquinoline.
Substitution: Depending on the substituent introduced, various functionalized isoquinoline derivatives can be obtained.
科学的研究の応用
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Medicine: Research is ongoing into its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: It is used in the synthesis of various fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an agonist or antagonist at certain receptors, influencing biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
類似化合物との比較
Similar Compounds
(S)-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline: The enantiomer of the ®-form, with different biological activities.
1,2,3,4-Tetrahydroisoquinoline: The parent compound without the isopropyl group.
4-Methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with a methyl group instead of an isopropyl group.
Uniqueness
®-4-Isopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to its chiral nature and the presence of the isopropyl group, which can influence its biological activity and chemical reactivity. Its specific stereochemistry makes it valuable in asymmetric synthesis and chiral drug development.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
(4R)-4-propan-2-yl-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)12-8-13-7-10-5-3-4-6-11(10)12/h3-6,9,12-13H,7-8H2,1-2H3/t12-/m1/s1 |
InChIキー |
RZNYSRIQQBTKIF-GFCCVEGCSA-N |
異性体SMILES |
CC(C)[C@H]1CNCC2=CC=CC=C12 |
正規SMILES |
CC(C)C1CNCC2=CC=CC=C12 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


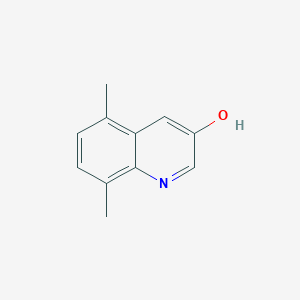
![[1,2]Oxazolo[4,3-F]quinoxaline](/img/structure/B11916038.png)
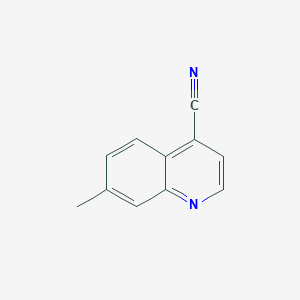
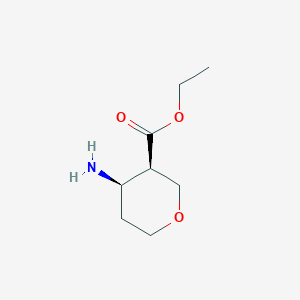

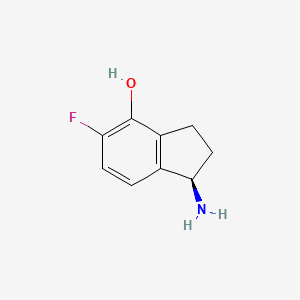
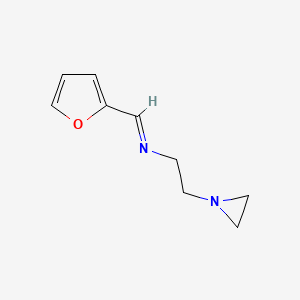
![2-(4,5,6,7-Tetrahydro-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11916065.png)

![2H-Pyrrolo[2,3-b]quinoxaline](/img/structure/B11916074.png)


